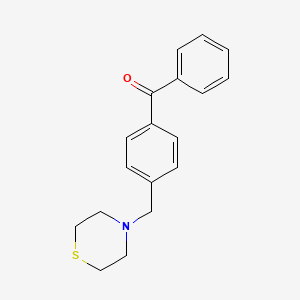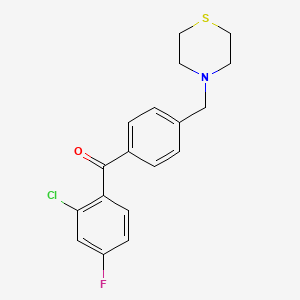![molecular formula C21H31NO3 B1325671 Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate CAS No. 898793-83-4](/img/structure/B1325671.png)
Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate, commonly known as E7PH, is a synthetic organic compound with a unique structure and a wide range of applications in scientific research. It is a derivative of 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoic acid, which is an important intermediate in the synthesis of several pharmaceuticals and other compounds. E7PH has been found to have several potential properties, including antioxidant, antifungal, and anti-inflammatory activities. It is also used as a model compound in the development of new synthetic methods and in the study of the mechanism of action of certain drugs.
Applications De Recherche Scientifique
, is utilized in the development of new pharmaceuticals. Its structure suggests potential activity in the central nervous system due to the presence of the piperidine ring, which is often seen in compounds acting on neurological pathways.
Environmental Science
Lastly, in environmental science, this compound could be examined for its degradation products and their environmental impact. Understanding its breakdown pathways can inform the development of safer and more eco-friendly chemicals.
This analysis is based on the compound’s chemical structure and known properties in various fields of scientific research . Each application mentioned above represents a unique field where Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate could potentially make a significant impact.
Propriétés
IUPAC Name |
ethyl 7-oxo-7-[3-(piperidin-1-ylmethyl)phenyl]heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-25-21(24)13-6-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-4-8-15-22/h9-11,16H,2-8,12-15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAJOEZMDQDIFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643176 |
Source


|
| Record name | Ethyl 7-oxo-7-{3-[(piperidin-1-yl)methyl]phenyl}heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate | |
CAS RN |
898793-83-4 |
Source


|
| Record name | Ethyl 7-oxo-7-{3-[(piperidin-1-yl)methyl]phenyl}heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1325605.png)
![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)
![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)
![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)